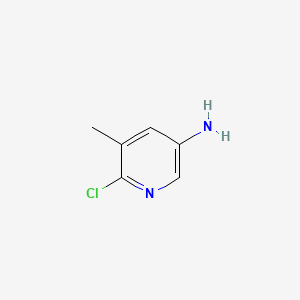







|
REACTION_CXSMILES
|
[Cl-].[NH4+].[Cl:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([N+:11]([O-])=O)=[CH:6][N:5]=1>CO>[Cl:3][C:4]1[N:5]=[CH:6][C:7]([NH2:11])=[CH:8][C:9]=1[CH3:10] |f:0.1|
|


|
Name
|
Reduced iron
|
|
Quantity
|
793 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 40° C. for 20 min and at 50° C. for 1.5 hr
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
further refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite, and celite
|
|
Type
|
WASH
|
|
Details
|
was washed with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
Methanol was mostly removed
|
|
Type
|
CONCENTRATION
|
|
Details
|
by concentrated under reduced pressure, and saturated aqueous sodium hydrogencarbonate solution
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=N1)N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 280 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |